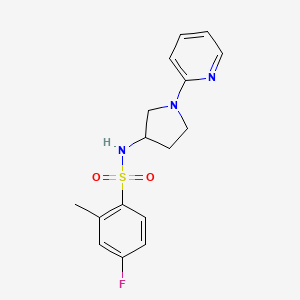

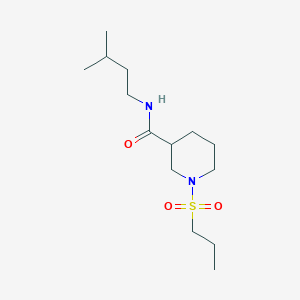

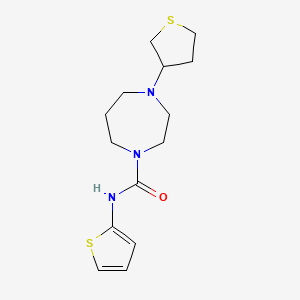

4-fluoro-2-méthyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- BLU-667, un dérivé de ce composé, a montré une sélectivité remarquable contre la kinase RET. Dans une bibliothèque de kinases contenant 371 kinases, BLU-667 a démontré une sélectivité au moins 100 fois plus élevée pour RET. Il inhibe efficacement la signalisation RET dans les cellules cancéreuses hébergeant des mutations RET, ce qui en fait un agent thérapeutique potentiel pour le cancer du poumon non à petites cellules (CPNPC) et le cancer de la thyroïde .

- Le composé 13, structurellement apparenté à notre composé d'intérêt, a présenté une activité antipromastigote in vitro puissante. Des études de simulation moléculaire ont révélé son schéma de liaison favorable dans le site actif de LmPTR1, une cible prometteuse pour le traitement de la leishmaniose .

- Le cycle pyrrolidine dans ce composé sert d'échafaudage polyvalent dans la découverte de médicaments. Les chimistes médicinaux utilisent largement les composés à base de pyrrolidine en raison de leur hybridation sp3, de leurs contributions stéréochimiques et de leur couverture tridimensionnelle. Les chercheurs explorent des stratégies synthétiques pour construire des cycles pyrrolidine ou fonctionnaliser ceux préformés, conduisant à diverses molécules bioactives .

- La stéréogénicité des carbones pyrrolidine influence le profil biologique des candidats médicaments. Différents stéréoisomères et orientations spatiales des substituants peuvent affecter les modes de liaison aux protéines énantiosélectives, affectant l'efficacité du médicament .

- Bien que non directement lié à notre composé, le groupement pyrrolidine est également pertinent dans la recherche antimalarienne. Comprendre ses interactions avec les cibles biologiques peut guider la conception de nouveaux agents antimalariens .

- L'investigation de l'influence des facteurs stériques sur l'activité biologique fournit des informations sur l'optimisation de la conception de médicaments. Les études de RSA aident à identifier les caractéristiques structurales clés affectant la puissance et la sélectivité .

Inhibition de la Kinase

Activité Antipromastigote

Conception de Médicaments et Chimie Médicinale

Interaction avec les Protéines Énantiosélectives

Évaluation Antimalarienne

Relation Structure-Activité (RSA)

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-12-10-13(17)5-6-15(12)23(21,22)19-14-7-9-20(11-14)16-4-2-3-8-18-16/h2-6,8,10,14,19H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHCQMPQFLTMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)